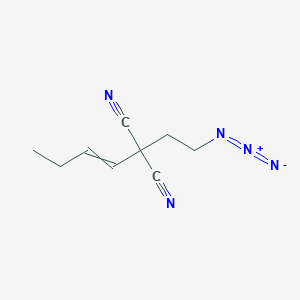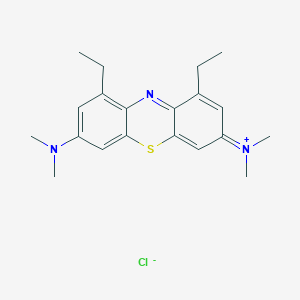
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .
化学反应分析
Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different electronic properties.
Phthalazine: Shares the quinoxaline core but with different substituents.
Uniqueness: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .
属性
CAS 编号 |
647375-45-9 |
|---|---|
分子式 |
C20H11BrF2N2 |
分子量 |
397.2 g/mol |
IUPAC 名称 |
6-bromo-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H |
InChI 键 |
OSMMJOLKBSRHAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)




![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)

